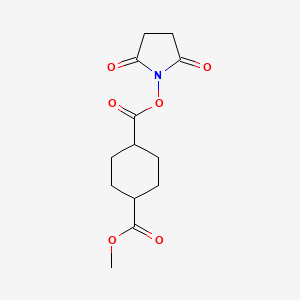

trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate

描述

Structural Characterization of trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound is fundamentally defined by its cyclohexane core structure bearing two carboxylate substituents positioned at the 1 and 4 carbon atoms in a trans configuration. This disubstituted cyclohexane framework creates a molecular geometry where the two carboxylate groups are positioned on opposite faces of the cyclohexane ring, establishing a stereochemical arrangement that significantly influences the compound's conformational preferences and overall stability. The molecular formula C13H17NO6 indicates the presence of 13 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and six oxygen atoms, reflecting the complex ester functionalities incorporated into the basic cyclohexane structure.

The stereochemical configuration of this compound is particularly noteworthy because it represents a 1,4-disubstituted cyclohexane system where the substituents adopt a trans relationship. This trans arrangement creates a molecular architecture that differs significantly from the corresponding cis isomer, particularly in terms of conformational stability and steric interactions. The presence of the 2,5-dioxopyrrolidin-1-yl group at position 1 and the methyl ester functionality at position 4 establishes an asymmetric substitution pattern that influences both the electronic distribution and the spatial arrangement of the molecule. Research on similar disubstituted cyclohexane systems has demonstrated that trans-1,4-disubstituted cyclohexanes exhibit distinct conformational behaviors compared to their cis counterparts, with the trans configuration generally favoring conformations where both substituents occupy equatorial positions.

The molecular architecture also incorporates the characteristic N-hydroxysuccinimide ester functionality, which introduces additional structural complexity through its five-membered dioxopyrrolidin ring system. This heterocyclic component not only contributes to the overall molecular framework but also influences the electronic properties of the adjacent carboxylate group. The integration of this functionality into the cyclohexane backbone creates a hybrid molecular architecture that combines the conformational flexibility of saturated carbocycles with the reactive properties of activated ester groups. Studies of related compounds have shown that such architectural combinations can lead to unique structural features and enhanced chemical reactivity compared to simpler ester derivatives.

Cyclohexane Ring Conformational Analysis

The conformational analysis of the cyclohexane ring in this compound reveals a complex interplay of steric and electronic factors that determine the preferred molecular geometry. In trans-1,4-disubstituted cyclohexanes, the two possible chair conformations present dramatically different energy profiles, with one conformation placing both substituents in equatorial positions and the alternative conformation forcing both groups into axial orientations. The equatorial-equatorial conformation represents the thermodynamically favored state, as it minimizes 1,3-diaxial interactions that would otherwise destabilize the molecular structure.

Detailed conformational studies of trans-1,4-dimethylcyclohexane derivatives have established that the energy difference between the diequatorial and diaxial conformations can be substantial, often exceeding 3.6 kcal/mol. This energy difference arises from the presence of four 1,3-diaxial interactions in the diaxial conformation, where each axial substituent experiences steric repulsion with hydrogen atoms positioned on carbons 3 and 5 of the cyclohexane ring. In the case of this compound, the significantly larger 2,5-dioxopyrrolidin-1-yl group would be expected to exhibit even greater steric demands than simple methyl substituents, making the diequatorial conformation overwhelmingly preferred.

The cyclohexane ring conformation is further influenced by the electronic properties of the carboxylate substituents, which introduce dipolar interactions that can affect the overall conformational equilibrium. Research on related disubstituted cyclohexanes has shown that polar substituents can create additional stabilizing or destabilizing interactions depending on their relative orientations. In the trans configuration, the electronic effects of the two carboxylate groups are minimized due to their spatial separation, allowing the steric factors to dominate the conformational preferences. The chair conformation with both substituents in equatorial positions not only minimizes steric strain but also optimizes the spatial arrangement of the functional groups for potential intermolecular interactions.

The conformational flexibility of the cyclohexane ring also enables the molecule to adapt its geometry in response to environmental factors such as crystal packing forces or solvent interactions. Studies of crystalline cyclohexane derivatives have demonstrated that while the diequatorial conformation typically predominates in solution, solid-state packing effects can sometimes stabilize alternative conformations. However, the substantial energy penalty associated with forcing both large substituents into axial positions makes such conformational changes unlikely under normal conditions for this particular compound.

Ester Group Spatial Orientation in Trans Configuration

The spatial orientation of the ester groups in this compound is fundamentally determined by the trans relationship between the carboxylate functionalities at positions 1 and 4 of the cyclohexane ring. This configuration places the two ester groups on opposite faces of the cyclohexane ring when viewed in the preferred chair conformation, creating a molecular geometry where the ester carbonyls are spatially separated and oriented in different directions. The trans arrangement eliminates potential steric interactions between the bulky ester substituents while maximizing the conformational stability of the overall molecular structure.

In the preferred diequatorial conformation, both ester groups adopt pseudo-equatorial orientations that position them away from the cyclohexane ring framework, minimizing steric hindrance and allowing for optimal orbital overlap within each ester functionality. The 2,5-dioxopyrrolidin-1-yl ester group, being significantly larger than the methyl ester, extends further into space and creates a more pronounced steric environment around its attachment point. This asymmetric substitution pattern results in a molecular geometry where one face of the cyclohexane ring is more sterically hindered than the other, potentially influencing the compound's reactivity and intermolecular interactions.

The carbonyl groups of both ester functionalities adopt orientations that are roughly perpendicular to the cyclohexane ring plane when the molecule is in its preferred chair conformation. This spatial arrangement allows for efficient π-orbital overlap within each ester group while preventing unfavorable steric interactions between the carbonyl oxygen atoms and the cyclohexane framework. Research on similar trans-disubstituted cyclohexane esters has shown that such orientations are optimal for both electronic stabilization and steric minimization. The N-hydroxysuccinimide ester functionality introduces additional conformational considerations due to the planarity requirements of its five-membered ring system, which must maintain appropriate orbital overlap for optimal stability.

The trans configuration also facilitates distinct reactivity patterns for each ester group due to their different electronic environments and steric accessibilities. The methyl ester functionality, being smaller and less hindered, may exhibit different hydrolysis rates or nucleophilic susceptibilities compared to the bulkier N-hydroxysuccinimide ester. This differential reactivity is enhanced by the spatial separation achieved through the trans arrangement, which prevents cooperative or competitive effects that might occur in cis-configured systems. Studies of related compounds have demonstrated that such architectural features can be exploited for selective chemical transformations and controlled reactivity patterns.

Computational Descriptors and Molecular Fingerprints

The computational characterization of this compound encompasses a comprehensive set of molecular descriptors and fingerprints that define its chemical identity and structural properties. These computational representations serve as essential tools for chemical database searching, structure-activity relationship studies, and molecular modeling applications. The compound's entry in major chemical databases is characterized by specific identifiers that uniquely distinguish it from related structures and provide standardized representations for computational analysis.

The molecular fingerprints for this compound reflect its complex structural architecture, incorporating elements from both the cyclohexane backbone and the diverse functional group substituents. Computational analysis reveals that the compound possesses multiple pharmacophoric features arising from its ester functionalities, heterocyclic components, and conformationally flexible cyclohexane ring system. These structural elements contribute to a unique molecular signature that can be recognized by computational screening algorithms and structure-based design protocols. Database entries for related N-hydroxysuccinimide esters demonstrate the importance of comprehensive descriptor systems for accurately representing such complex molecular architectures.

The three-dimensional structural descriptors for this compound must account for its preferred conformational states and the spatial relationships between its various functional groups. Computational modeling studies of similar trans-1,4-disubstituted cyclohexanes have established that accurate representation requires consideration of the conformational preferences and the resulting molecular shape parameters. The integration of stereochemical information into the molecular descriptors is particularly crucial for this compound, as the trans configuration significantly influences its physical and chemical properties compared to potential cis isomers.

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC nomenclature for this compound follows established conventions for naming complex ester derivatives of substituted cyclohexanes. The name clearly indicates the presence of a cyclohexane ring bearing carboxylate functionalities at positions 1 and 4, with the trans stereochemical descriptor specifying the relative spatial arrangement of these substituents. The systematic name explicitly identifies the methyl ester group at position 4 and the more complex 2,5-dioxopyrrolidin-1-yl ester functionality at position 1, providing unambiguous structural information for chemical identification and synthesis planning.

The nomenclature system for this compound must accommodate the structural complexity arising from the heterocyclic N-hydroxysuccinimide component while maintaining clarity regarding the cyclohexane backbone substitution pattern. The designation "trans" is crucial for distinguishing this compound from its cis isomer, as the stereochemical relationship between the 1,4-substituents fundamentally alters the molecular properties and potential applications. Chemical database entries for related compounds demonstrate the importance of precise nomenclature in avoiding confusion with structurally similar but distinct molecules.

The systematic identification extends beyond simple naming to include standardized chemical identifiers that facilitate database searching and computational analysis. The compound's unique molecular architecture requires careful attention to stereochemical descriptors and functional group priorities to ensure accurate representation in chemical information systems. Studies of cyclohexane derivative nomenclature have emphasized the critical importance of precise stereochemical designation, particularly for compounds where different stereoisomers exhibit markedly different properties.

The IUPAC naming system for this compound also reflects the hierarchical organization of its structural features, with the cyclohexane core serving as the parent structure and the various substituents designated according to their positions and chemical nature. This systematic approach enables chemists to reconstruct the complete molecular structure from the name alone, facilitating communication and documentation in research and industrial applications. The complexity of the systematic name reflects the sophisticated molecular architecture and the precision required for unambiguous chemical identification.

InChIKey and SMILES Notation Interpretation

The InChIKey and SMILES representations for this compound provide standardized computational formats for representing its complete molecular structure in database systems and computational chemistry applications. These notation systems encode both the connectivity information and the stereochemical features essential for accurate molecular identification and computational analysis. The SMILES notation captures the full structural complexity of the compound, including the cyclohexane ring, the stereochemical configuration of the substituents, and the detailed connectivity of the N-hydroxysuccinimide ester functionality.

The InChIKey system generates a unique hash code that serves as a compact identifier for database searching and duplicate detection, while preserving the ability to retrieve the complete structural information when needed. For complex molecules like this compound, the InChIKey provides an essential tool for managing chemical information across different databases and computational platforms. The hierarchical structure of the InChIKey allows for efficient searching at different levels of structural detail, from basic connectivity to complete stereochemical specification.

The SMILES notation for this compound must explicitly encode the trans stereochemistry of the 1,4-disubstituted cyclohexane system, using appropriate stereochemical descriptors to distinguish it from the corresponding cis isomer. The notation system also captures the complex connectivity of the 2,5-dioxopyrrolidin-1-yl group and its attachment to the cyclohexane carboxylate carbon. Comparative analysis of SMILES representations for related N-hydroxysuccinimide esters reveals the systematic patterns used to encode such heterocyclic ester functionalities. The precision of these notations is crucial for computational applications such as substructure searching, similarity analysis, and structure-based drug design.

The interpretation of these computational descriptors requires understanding of the encoding rules and conventions used in each notation system. For this compound, the complexity of the molecular structure challenges the notation systems to capture all relevant structural information while maintaining computational efficiency. The integration of stereochemical information is particularly critical, as the trans configuration represents a key structural feature that influences the compound's properties and potential applications.

Comparative Structural Analysis with Analogous NHS Esters

The comparative structural analysis of this compound with related N-hydroxysuccinimide (NHS) ester derivatives reveals important insights into the structural factors that influence molecular properties and reactivity patterns. Examination of analogous compounds such as 4-(N-maleimidomethyl)cyclohexane-1-carboxylic acid N-hydroxysuccinimide ester demonstrates the common structural motifs shared by this class of activated ester derivatives. These comparisons highlight the unique features introduced by the 1,4-dicarboxylate substitution pattern and the trans stereochemical configuration.

Related NHS ester compounds in the chemical literature include various cyclohexane derivatives bearing the characteristic 2,5-dioxopyrrolidin-1-yl functionality, each exhibiting distinct structural features that influence their chemical behavior. The comparative analysis reveals that the presence of a second ester group at the 4-position creates a fundamentally different molecular architecture compared to monosubstituted cyclohexane NHS esters. This disubstitution pattern introduces additional conformational considerations and potential sites for chemical modification, expanding the synthetic utility of the compound beyond simple NHS ester applications.

| Compound | Molecular Formula | Key Structural Features | Stereochemical Configuration |

|---|---|---|---|

| This compound | C13H17NO6 | Dual ester functionality, trans-1,4-disubstitution | Trans configuration |

| 4-(N-maleimidomethyl)cyclohexane-1-carboxylic acid NHS ester | C16H18N2O6 | Single NHS ester, maleimide functionality | Trans configuration |

| 2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate | C9H13NO4S2 | Linear chain structure, disulfide functionality | N/A |

The structural comparison also extends to the analysis of conformational preferences and steric interactions within this family of compounds. Studies of trans-4-(maleimidomethyl)cyclohexanecarboxylic acid NHS ester reveal similar conformational behaviors to the target compound, with both molecules favoring chair conformations that position bulky substituents in equatorial orientations. However, the presence of the additional methyl ester group in the 4-position of this compound creates unique steric environments that distinguish it from simpler monosubstituted analogs.

The electronic properties of these NHS ester derivatives show interesting variations depending on the nature and positioning of additional substituents on the cyclohexane ring. Compounds bearing electron-withdrawing groups or additional ester functionalities exhibit modified reactivity patterns compared to simple NHS esters, with the electronic effects propagated through the cyclohexane framework to influence the overall molecular behavior. Comparative studies of related disubstituted cyclohexane systems have demonstrated that such electronic perturbations can significantly affect both the stability and reactivity of the NHS ester functionality.

The spatial accessibility of the NHS ester group varies significantly among these related compounds, with bulky substituents at adjacent positions potentially hindering nucleophilic approach and reducing reactivity. In this compound, the 4-position methyl ester is sufficiently distant from the 1-position NHS ester to avoid direct steric interference, allowing both functionalities to maintain their characteristic reactivity patterns. This structural feature distinguishes the compound from more highly substituted analogs where steric crowding might compromise the accessibility of reactive sites.

属性

IUPAC Name |

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl cyclohexane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6/c1-19-12(17)8-2-4-9(5-3-8)13(18)20-14-10(15)6-7-11(14)16/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLSJGBTNAGAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate typically involves the reaction of 4-methyl cyclohexane-1,4-dicarboxylic acid with 2,5-dioxopyrrolidin-1-yl in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies and equipment ensures efficient synthesis, purification, and quality control of the final product .

化学反应分析

Types of Reactions: Trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms .

科学研究应用

Medicinal Chemistry Applications

Drug Development : The compound's structural features suggest potential applications in drug design, particularly as a scaffold for developing new pharmaceuticals targeting various diseases. Its ability to form hydrogen bonds may enhance binding affinity to biological targets.

Anticancer Activity : Preliminary studies indicate that derivatives of dioxopyrrolidine compounds exhibit cytotoxic effects against cancer cell lines. Research is ongoing to evaluate the specific mechanisms through which trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate may induce apoptosis in tumor cells.

Materials Science Applications

Polymer Chemistry : The compound can serve as a monomer or cross-linking agent in the synthesis of biodegradable polymers. Its dicarboxylate functionality allows for incorporation into polymer matrices that can be tailored for specific mechanical properties or degradation rates.

Nanotechnology : Research is exploring the use of this compound in the development of nanomaterials for drug delivery systems. Its ability to encapsulate therapeutic agents could enhance bioavailability and targeted delivery.

Biochemical Applications

Enzyme Inhibition Studies : The unique structure of this compound makes it a candidate for studying enzyme inhibition mechanisms. Investigations into its effects on specific enzyme pathways could yield insights into metabolic regulation.

Bioconjugation : The compound's reactive groups can be utilized for bioconjugation techniques in labeling biomolecules for imaging or therapeutic purposes.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated several dioxopyrrolidine derivatives against various cancer cell lines. Results indicated that certain modifications to the dioxopyrrolidine core enhanced cytotoxic activity significantly when compared to standard chemotherapeutics.

Case Study 2: Polymer Development

Research conducted by the Institute of Polymer Science demonstrated that incorporating this compound into poly(lactic acid) matrices improved mechanical strength while maintaining biodegradability.

作用机制

The mechanism of action of trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

相似化合物的比较

trans-Bis(2,5-dioxopyrrolidin-1-yl)cyclohexane-1,4-dicarboxylate

- CAS No.: 1808932-30-0

- Molecular Formula : C₁₆H₁₈N₂O₈

- Molecular Weight : 366.32 g/mol

- Key Differences: This compound lacks the methyl group present in the target molecule, instead featuring two identical 2,5-dioxopyrrolidin-1-yl groups.

4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide

- CAS No.: 1036847-90-1

- Molecular Formula : C₁₅H₁₇N₃O₃

- Molecular Weight : 299.32 g/mol

- Key Differences :

- Replaces one ester group with a carboxamide linked to a propargyl group.

- The propargyl moiety introduces alkyne functionality, enabling click chemistry applications (e.g., azide-alkyne cycloaddition).

- Reduced molecular weight and altered solubility profile compared to the target compound.

1,5-Dimethyl-4-(tetrazolyl)pyrazol-3-one Derivatives

- Example CAS: Not explicitly listed (see )

- Key Differences :

- Heterocyclic cores (pyrazolone, tetrazole) instead of cyclohexane.

- Coumarin and benzodiazepine substituents confer fluorescence or biological activity, diverging from the target compound’s ester-based reactivity.

Comparative Data Table

Research Findings and Implications

- Reactivity : The target compound’s methyl group may hinder nucleophilic attack at the ester carbonyl compared to the bis-dioxopyrrolidinyl analog, which lacks steric bulk .

- Solubility: Increased lipophilicity from the methyl group could enhance compatibility with non-polar matrices but reduce aqueous solubility.

生物活性

Trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate (CAS: 936901-99-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological evaluations, and relevant case studies to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is C13H17NO6, with a molecular weight of approximately 283.28 g/mol. The compound features a dioxopyrrolidine moiety which is significant for its biological interactions. Below is a summary of its physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 283.28 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 391.6 ± 52.0 °C |

| Flash Point | 190.6 ± 30.7 °C |

| Purity | ≥95% |

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of compounds related to this compound. In a study evaluating various hybrid molecules, it was found that compounds with similar structural features exhibited significant protection in seizure models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The results indicated that certain derivatives provided better efficacy and safety profiles compared to traditional antiepileptic drugs.

Antioxidant Properties

The antioxidant potential of related pyrrolidine derivatives has been documented in various studies. These compounds demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting a protective role against oxidative stress . Although specific data on this compound is limited, its structural analogs have shown promising antioxidant activity.

Antimicrobial Activity

Research into the antimicrobial effects of pyrrolidine derivatives indicates that these compounds can inhibit the growth of various microbial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways . While direct studies on this compound are sparse, its structural attributes suggest potential antimicrobial activity.

Case Studies

Several case studies highlight the biological evaluation of related compounds:

- Anticonvulsant Screening : In a study involving multiple pyrrolidine derivatives, several compounds were tested for their anticonvulsant efficacy in mice models. Compounds exhibiting structural similarities to trans-1-(2,5-Dioxopyrrolidin-1-yl) showed protective effects in seizure models with promising ED50 values .

- Oxidative Stress Studies : A comparative analysis was conducted on various pyrrolidine derivatives where their antioxidant activities were measured using DPPH and ABTS assays. Compounds similar to trans-1-(2,5-Dioxopyrrolidin-1-yl) demonstrated significant radical scavenging capabilities .

- Antimicrobial Testing : A range of pyrrolidine-based compounds underwent testing against common pathogens like E. coli and S. aureus. Results indicated notable inhibitory effects, supporting further investigation into their mechanisms of action .

常见问题

Q. What are the established synthetic routes for trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate, and which analytical techniques are critical for confirming its structural integrity?

Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling cyclohexane-dicarboxylate derivatives with activated pyrrolidinone intermediates. For example, a four-step protocol may include:

- Step 1: Activation of carboxylic acid groups using N-hydroxysuccinimide (NHS) esters in dimethylformamide (DMF) at 20°C .

- Step 2: Oxidation or functionalization under controlled conditions (e.g., using peroxoacids in dichloromethane at −5–20°C) .

Critical Analytical Techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and trans-configuration (e.g., δH 1.2–1.4 ppm for cyclohexane protons; δC 170–175 ppm for ester carbonyls) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

- IR Spectroscopy: Identifies key functional groups (e.g., C=O stretches at 1720–1740 cm⁻¹) .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Temperature | Duration | Key Product Intermediate |

|---|---|---|---|---|

| 1 | DMF, NHS ester | 20°C | 14 h | Activated dicarboxylate |

| 2 | mCPBA, DCM | −5–20°C | 4 h | Oxidized intermediate |

Q. How should researchers approach solubility and stability testing for this compound under varying experimental conditions?

Methodological Answer:

- Solubility Profiling: Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis. Note that ester groups may enhance solubility in aprotic solvents .

- Stability Studies: Conduct accelerated degradation tests under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor via HPLC for decomposition products .

- Temperature Sensitivity: Use differential scanning calorimetry (DSC) to identify melting points and thermal degradation thresholds (e.g., stability up to 150°C) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid eye/skin contact (WGK 1 hazard classification) .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks (Flash Point: closed cup >100°C) .

- Training: Mandatory safety exams (100% score required) covering chemical hygiene plans and emergency procedures .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reaction systems?

Methodological Answer:

- Quantum Chemical Calculations: Employ density functional theory (DFT) to model transition states and reaction pathways (e.g., nucleophilic acyl substitution at the dioxopyrrolidinyl group) .

- Reaction Path Search Algorithms: Use tools like GRRM or AFIR to identify low-energy pathways for esterification or ring-opening reactions .

- Feedback Loops: Integrate experimental kinetic data (e.g., Arrhenius parameters) into computational models to refine predictions .

Q. How can contradictory data in reaction yields be systematically resolved using statistical experimental design?

Methodological Answer:

- Design of Experiments (DOE): Apply factorial designs to isolate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can optimize yield while minimizing trials .

- Response Surface Methodology (RSM): Model non-linear relationships between variables (e.g., interaction effects between pH and temperature) .

- Data Reconciliation: Use multivariate analysis (e.g., PCA) to identify outliers or confounding factors in datasets .

Q. Table 2: Example DOE Matrix for Yield Optimization

| Factor | Low Level | High Level | Central Composite Points |

|---|---|---|---|

| Temperature (°C) | 60 | 100 | 80 |

| Catalyst (mol%) | 5 | 15 | 10 |

| Solvent (DMF%) | 20 | 80 | 50 |

Q. What methodologies optimize catalytic efficiency in reactions involving this compound as a substrate or intermediate?

Methodological Answer:

- Catalyst Screening: Test transition-metal catalysts (e.g., Pd[0], Ru complexes) for cross-coupling reactions. For example, Pd(dppf)Cl₂ in dioxane at 100°C enhances Suzuki-Miyaura couplings .

- Kinetic Studies: Use stopped-flow spectroscopy to measure rate constants for catalytic cycles .

- Reactor Design: Optimize continuous-flow systems to improve mass transfer and reduce side reactions (e.g., tubular reactors with controlled residence times) .

Q. What advanced spectroscopic or chromatographic techniques are required to characterize degradation products under oxidative conditions?

Methodological Answer:

- LC-HRMS/MS: Identify degradation products (e.g., hydrolyzed dicarboxylic acids) with high mass accuracy (±1 ppm) .

- 2D NMR (COSY, HSQC): Resolve complex mixtures of degradation byproducts (e.g., epoxide formation from cyclohexane ring oxidation) .

- EPR Spectroscopy: Detect radical intermediates during photolytic or thermal degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。